[2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol
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Overview
Description
[2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol: is a heterocyclic compound that features both pyridine and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol typically involves the condensation of picolinamide with aldehydes, promoted by palladium trifluoroacetate (Pd(TFA)₂) in an organic solvent like n-octane . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules, leading to the formation of the oxazole ring.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can occur, especially at the oxazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or oxazole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like 3-chloroperoxybenzoic acid (mCPBA) can be used for oxidation.
Reduction: Sodium borohydride (NaBH₄) is commonly used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with mCPBA can yield pyridine N-oxides .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds, which are of interest in medicinal chemistry .
Medicine: The compound’s derivatives are being explored for their anti-fibrotic activities, particularly in liver fibrosis models .
Industry: In the materials science field, the compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials .
Mechanism of Action
The mechanism by which [2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol exerts its effects involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds selectively to cerium (III) ions, altering its fluorescence properties . In medicinal applications, its derivatives may inhibit specific enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature a pyridine ring and have been studied for their anti-fibrotic activities.
2-(Pyridin-2-yl)oxazoles: Similar in structure but may have different substituents on the oxazole ring.
Uniqueness: What sets [2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol apart is its dual functionality, combining the properties of both pyridine and oxazole rings. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its analogs.
Properties
CAS No. |
140118-66-7 |
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Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-2-pyridin-2-yl-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C10H12N2O3/c13-5-10(6-14)7-15-9(12-10)8-3-1-2-4-11-8/h1-4,13-14H,5-7H2 |
InChI Key |
NFXJWAREDOKXBK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=N2)(CO)CO |
Origin of Product |
United States |
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